molecular formula C15H15NO3S B2739438 Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate CAS No. 866150-10-9

Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate

Cat. No.: B2739438
CAS No.: 866150-10-9
M. Wt: 289.35
InChI Key: WOQQDMJTNIIPGY-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate is an organic compound with the molecular formula C15H15NO3S. This compound belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylthiophene-2-carboxylic acid, phenylacetic acid, and methylamine.

    Acylation Reaction: The phenylacetic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). This acyl chloride is then reacted with methylamine to form the corresponding amide.

    Coupling Reaction: The amide is then coupled with 4-methylthiophene-2-carboxylic acid under dehydrating conditions, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens, HNO3, sulfuric acid (H2SO4)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and the phenylacetyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Ethyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-methyl-3-[(2-benzoyl)amino]-2-thiophenecarboxylate: Similar structure but with a benzoyl group instead of a phenylacetyl group.

Uniqueness

Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate is unique due to the presence of both the thiophene ring and the phenylacetyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-methyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-10-9-20-14(15(18)19-2)13(10)16-12(17)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQQDMJTNIIPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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